5‑Fold Superior Hsp90α Binding Affinity and 20‑Fold Greater In Vivo Efficacy of EC144 Containing 2‑Methylpent-4-yn-2-ol Fragment Versus First‑Generation Inhibitor BIIB021
In a direct head‑to‑head comparison, the Hsp90 inhibitor EC144 (Alkyne 40), which incorporates a 2‑methylpent‑4‑yn‑2‑ol moiety, demonstrated significantly higher potency than the first‑generation inhibitor BIIB021 (compound 14). In an Hsp90α binding assay, EC144 exhibited an IC50 of 1.1 nM compared to 5.1 nM for BIIB021, representing a 4.6‑fold improvement in affinity [1]. In cellular functional assays measuring Her‑2 degradation in MCF‑7 cells, EC144 showed an EC50 of 14 nM versus 38 nM for BIIB021 [1]. The in vivo efficacy difference was even more pronounced: in a mouse gastric tumor model (N87), EC144 stopped tumor growth at 5 mg/kg and induced partial tumor regressions at 10 mg/kg (oral, qd × 5), whereas BIIB021 required a 120 mg/kg dose to achieve tumor stasis and failed to induce regressions. This translates to an approximately 20‑fold higher in vivo potency for EC144 [1].
| Evidence Dimension | Hsp90α Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.1 nM (EC144 containing 2‑methylpent‑4‑yn‑2‑ol) |
| Comparator Or Baseline | 5.1 nM (BIIB021) |
| Quantified Difference | 4.6‑fold improvement |
| Conditions | Hsp90α binding assay (in vitro) |
Why This Matters
This direct, quantitative comparison demonstrates that molecules incorporating the 2‑methylpent‑4‑yn‑2‑ol fragment achieve substantially higher target engagement and cellular potency, providing a clear rationale for selecting this specific building block in medicinal chemistry programs targeting Hsp90.
- [1] Shi, J.; Van de Water, R.; et al. J. Med. Chem. 2012, 55, 7786–7795. DOI: 10.1021/jm300810x View Source
